1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
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Overview
Description
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is a complex organic compound with the molecular formula C16H14O2 It is known for its unique structure, which includes an epoxy group and two phenyl groups attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves the reaction of 1,4-diphenyl-1,4-butanedione with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxy group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibenzoylethane: Similar in structure but lacks the epoxy group.
1,4-Diphenyl-1,4-butanedione: Also lacks the epoxy group but shares the butanedione backbone.
2,2’'-Biacetophenone: Another related compound with a similar backbone but different functional groups.
Uniqueness
This makes it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
4440-98-6 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
InChI Key |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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